1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid
Overview
Description
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyclopropane ring imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions. The use of diazo compounds and carbene intermediates is optimized to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalysts, are carefully monitored to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, amines, alcohols, and carboxylic acids.
Scientific Research Applications
1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological processes, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. It can also interact with proteins and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth and development processes.
Cyclopropylamine: A simple cyclopropane derivative used in organic synthesis and as a building block for pharmaceuticals.
Cyclopropanecarboxylic acid: Another cyclopropane derivative with applications in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: 1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid) attached to the cyclopropane ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(cyclopropylmethylamino)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8(3-4-8)9-5-6-1-2-6/h6,9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCOUMOHXFQOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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